N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine is an organic compound with the molecular formula C9H10Cl3NO It is characterized by the presence of a trichlorophenoxy group attached to an ethanamine backbone, with a methyl group on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide to form 2-(2,4,6-trichlorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-Methyl-2-(2,4,6-trichlorophenoxy)acetaldehyde, while reduction can yield this compound .
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-2-(2,4,6-trichlorophenoxy)ethanamine can be compared with other similar compounds, such as:
2-(2,4,6-Trichlorophenoxy)ethanamine: Lacks the methyl group on the nitrogen atom, leading to different chemical properties and reactivity.
N-Methyl-2-(2,4-dichlorophenoxy)ethanamine: Has one less chlorine atom on the phenoxy group, affecting its chemical behavior and applications.
N-Methyl-2-(2,4,6-trichlorophenoxy)ethylamine: Differs in the length of the carbon chain, influencing its physical and chemical properties.
Eigenschaften
Molekularformel |
C9H10Cl3NO |
---|---|
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
N-methyl-2-(2,4,6-trichlorophenoxy)ethanamine |
InChI |
InChI=1S/C9H10Cl3NO/c1-13-2-3-14-9-7(11)4-6(10)5-8(9)12/h4-5,13H,2-3H2,1H3 |
InChI-Schlüssel |
IBHJLAJJWGCSJB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCOC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.